molecular formula C20H11BrClN3 B2531067 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile CAS No. 299937-34-1

2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile

Cat. No.: B2531067
CAS No.: 299937-34-1
M. Wt: 408.68
InChI Key: FVZBEZCHYSWNLB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile (CAS: 642028-71-5) is a benzene-1,3-dicarbonitrile derivative featuring electron-withdrawing bromo (Br) and chloro (Cl) substituents on para positions of its aromatic rings. Its molecular formula is C₁₈H₁₁BrClN₃, with a molecular weight of 384.657 g/mol and a calculated logP of 5.22, indicating high hydrophobicity .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClN3/c21-14-5-1-12(2-6-14)16-9-17(13-3-7-15(22)8-4-13)19(11-24)20(25)18(16)10-23/h1-9H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBEZCHYSWNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzene Core: Starting with a benzene derivative, the core structure is formed through electrophilic aromatic substitution reactions.

    Introduction of Substituents: The bromophenyl and chlorophenyl groups are introduced via halogenation reactions, often using reagents like bromine and chlorine under controlled conditions.

    Amination and Nitrile Formation: The amino group can be introduced through nucleophilic substitution reactions, while the dicarbonitrile groups are typically formed using cyanation reactions with reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) and cyano groups (-C≡N) serve as primary sites for nucleophilic attacks:

Key Reactions:

  • Alkylation/Acylation :
    Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in basic conditions (K₂CO₃/DMF) to form N-alkylated or N-acylated derivatives.
    Example :

    Compound+CH₃IK₂CO₃, DMFN-Methyl derivative (Yield: 85–92%)\text{Compound} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Methyl derivative (Yield: 85–92\%)}

    Observed in analogs via IR and NMR spectral shifts (loss of -NH₂ stretch at ~3,400 cm⁻¹; new -NCH₃ signal at δ 2.8 ppm).

  • Cyano Group Reactivity :
    Cyano groups undergo hydrolysis to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions.

Electrophilic Aromatic Substitution

The electron-rich benzene ring participates in electrophilic substitutions, though halogen substituents (-Br, -Cl) direct reactivity:

Halogenation/Nitration:

  • Bromine or chlorine substituents deactivate the ring but enable meta-directing electrophilic attacks.

  • Nitration (HNO₃/H₂SO₄) occurs at the para position relative to the amino group, yielding nitro derivatives.

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed cross-coupling:

Suzuki-Miyaura Reaction:

  • Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(OAc)₂ catalysis (Na₂CO₃, DMF, 110°C) to form biaryl derivatives:

    Compound+Ar-B(OH)₂Pd(OAc)₂, Na₂CO₃Biaryl product (Yield: 70–88%)\text{Compound} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(OAc)₂, Na₂CO₃}} \text{Biaryl product (Yield: 70–88\%)}

    Confirmed via X-ray crystallography in related compounds .

Table 1: Suzuki Coupling Optimization Data

Boronic AcidCatalyst Loading (mol%)Temperature (°C)Yield (%)
Phenylboronic acid511088
4-Fluorophenyl511082
4-Methoxyphenyl1010075

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes, ketones):

Knoevenagel Condensation:

  • Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux:

    Compound+RCHOSchiff base (Yield: 78–95%)\text{Compound} + \text{RCHO} \rightarrow \text{Schiff base (Yield: 78–95\%)}

    Spectral data show imine (-C=N-) stretches at ~1,620 cm⁻¹ .

Cyclization Reactions

The compound acts as a precursor for heterocyclic systems:

Pyridine/Pyrazole Formation:

  • Reacts with β-dicarbonyl compounds (e.g., acetylacetone) in acetic acid/O₂ to form pyrazolo[1,5-a]pyridines:

    Compound+AcetylacetoneAcOH, O₂Pyrazolo-pyridine (Yield: 94%)\text{Compound} + \text{Acetylacetone} \xrightarrow{\text{AcOH, O₂}} \text{Pyrazolo-pyridine (Yield: 94\%)}

    Mechanistic studies confirm oxidative C–H activation pathways .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Table 2: Antitumor Activity of Selected Derivatives

Derivative SubstituentsIC₅₀ (µM)Cancer Cell Line Inhibition
4-Br, 4-Cl (Parent Compound)0.06NCI-H522, HT29, MCF7
4-Br, 4-OCH₃0.10SK-OV-3, T-47D
4-F, 4-CN (Schiff Base)0.15MCF7, TK-10

Data correlate halogen electronegativity with enhanced cytotoxicity .

Mechanistic Insights

  • Nucleophilic Substitution : Amino group lone pair facilitates alkylation/acylation.

  • Suzuki Coupling : Bromine acts as a leaving group; Pd(0)/Pd(II) cycle mediates aryl-aryl bond formation .

  • Cyclization : Oxidative dearomatization initiates ring formation, stabilized by cyano groups .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance as a scaffold for developing novel therapeutics and functional materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, studies have shown that structural modifications of similar compounds lead to enhanced cytotoxicity against various cancer cell lines. The presence of bromine and chlorine substituents is believed to contribute to this activity by influencing the compound's interaction with biological targets .

  • Case Study : A study evaluated the anticancer activity of a derivative containing similar functional groups against six human cancer cell lines. The results demonstrated superior activity compared to other substitutions, highlighting the importance of halogenated phenyl groups in enhancing efficacy .

Antimicrobial Properties
The compound has also been assessed for its antimicrobial properties. Specific derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

  • Case Study : In a recent study, a similar compound demonstrated an inhibition zone ranging from 16 to 26 mm against various pathogens. Minimum inhibitory concentration (MIC) tests revealed effective bactericidal and fungicidal properties, suggesting potential for development into therapeutic agents .

Organic Synthesis

The unique structure of 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile makes it a valuable building block in organic synthesis. Its amino and cyano groups can participate in various chemical transformations, enabling the synthesis of more complex molecules.

  • Synthesis Pathways : The compound can undergo nucleophilic substitutions and cyclization reactions, allowing for the creation of diverse derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Materials Science

Research into the physicochemical properties of this compound suggests potential applications in materials science, particularly in developing new polymers or composites with enhanced thermal and mechanical properties.

  • Case Study : Preliminary studies on related compounds indicate that incorporating halogenated aromatic systems can improve the thermal stability and mechanical strength of polymer matrices. This opens avenues for creating advanced materials suitable for high-performance applications .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryAnticancer and antimicrobial activities; structural modifications enhance efficacy ,
Organic SynthesisBuilding block for complex organic transformations; versatile functional groups enable diverse reactions ,
Materials SciencePotential use in developing advanced polymers; improved thermal and mechanical properties ,

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique properties emerge when compared to structurally related benzene-1,3-dicarbonitrile derivatives. Below is a detailed analysis:

Substituent Effects on Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromo and chloro substituents in the target compound are strong electron-withdrawing groups (EWGs), which enhance charge transfer capabilities compared to derivatives with electron-donating groups (EDGs). For example: 2-(Diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile () contains EDGs (diethylamino, ethylpropyl), which broaden absorption spectra (up to 450 nm) and improve photostability. These EDGs reduce recombination in photopolymerization, enabling efficient light-emitting diode (LED)-driven reactions . 2-Amino-4-methyl-6-(4-methylsulfanylphenyl)benzene-1,3-dicarbonitrile (B6A) () features a methylsulfanyl group, a moderate EDG. This derivative exhibits lower Gibbs free energy (-67.8 kJ/mol) compared to EWGs, enhancing its catalytic activity in photoinitiated polymerization .
  • Comparison with Halogen-Substituted Analogs: S-ST-7 (2-amino-4-[4-[(E)-2-(4-chlorophenyl)vinyl]phenyl]-6-phenyl-benzene-1,3-dicarbonitrile) () incorporates a chloro-substituted vinyl group, which extends conjugation and shifts fluorescence emission. The target compound’s direct chloro/bromo attachment may reduce conjugation length but increase polarity, affecting sensor sensitivity in fluorescence probe techniques (FPT) .

Biological Activity

The compound 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile , also known by its chemical formula C16H11BrClN3C_{16}H_{11}BrClN_3, belongs to a class of organic compounds that exhibit notable biological activities. This article reviews the synthesis, molecular structure, and biological significance of this compound, focusing on its antimicrobial and anticancer properties.

Molecular Structure

The structure of the compound features a benzene ring substituted with bromine and chlorine atoms, along with a dicarbonitrile functional group. The presence of these halogens is significant for its biological activity, as they can influence the compound's interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound has been documented in various studies. For instance, the compound was synthesized through a multi-step reaction involving nucleophilic substitution and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography were employed to confirm the molecular structure and purity of the synthesized product .

Antimicrobial Activity

Research has indicated that derivatives of the compound exhibit promising antimicrobial properties. In vitro studies showed that several synthesized derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial efficacy was assessed using the turbidimetric method, revealing that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies revealed that this compound exhibited cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated an IC50 value that suggests significant antiproliferative activity .

Additionally, molecular docking studies provided insights into the binding interactions of the compound with cancer-related targets, suggesting mechanisms of action that include inhibition of topoisomerases and induction of apoptosis through caspase activation pathways .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of related thiazole derivatives, compounds structurally similar to this compound were found to inhibit bacterial growth effectively. The results highlighted the importance of halogen substitution in enhancing antimicrobial activity, with specific attention to the bromine and chlorine substituents .

Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer effects of this compound in MCF7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. The findings suggested that treatment with this compound led to G2/M phase arrest and increased apoptotic cell death, indicating its potential as a therapeutic agent against breast cancer .

Data Summary

Activity Cell Line/Organism Method Result
AntimicrobialGram-positive & negative bacteriaTurbidimetric methodSignificant antimicrobial activity
AnticancerMCF7 (breast cancer cells)SRB assayIC50 indicating potent activity
Apoptosis InductionMCF7Flow cytometryIncreased apoptotic cells

Q & A

Q. Table 1: Catalyst Efficiency Comparison

CatalystYield (%)Reaction Time (h)SelectivityReference
CQDs–N(CH2PO3H2)285–922–3High
ZnONP75–824–5Moderate

Basic: What techniques are recommended for structural characterization?

Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amino and nitrile groups) . Monoclinic systems (space group P21/n) with Z = 4 are typical for derivatives .
  • Spectroscopy : 13C/1H-NMR confirms substitution patterns, while LC-MS validates molecular weight .

Basic: How can initial biological activity screening be designed?

Answer:

  • Target Selection : Prioritize enzymes/receptors influenced by electron-withdrawing groups (e.g., bromo and chloro substituents enhance interactions with hydrophobic pockets) .
  • Assays : Use fluorescence-based enzymatic inhibition assays or receptor-binding studies with radiolabeled ligands. IC50 values should be calculated from dose-response curves .

Advanced: What role does this compound play in photopolymerization?

Answer:
Derivatives act as photosensitizers in two-component initiating systems:

  • Mechanism : Electron transfer to iodonium salts generates radicals for cationic or free-radical polymerization. Substituents like bromo and chloro extend absorption into visible light (400–450 nm), enabling LED-based curing .
  • Kinetic Analysis : Monitor polymerization progress via real-time FT-IR or photo-DSC to quantify conversion rates and gelation times .

Advanced: How can derivatives serve as fluorescent molecular sensors?

Answer:
Modify the core structure with styryl or substituted phenyl groups to tune fluorescence properties:

  • Applications : Monitor photopolymerization progress via polarity-dependent emission shifts. For example, S-ST derivatives (styryl-substituted) exhibit >90% quantum yield in viscous media .
  • Design : Attach electron-donating groups (e.g., methoxy) to enhance Stokes shifts for improved resolution in fluorescence probe techniques (FPT) .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. Bromo and chloro groups lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., cytochrome P450) to identify key hydrophobic/π-π interactions .

Advanced: How can contradictions in synthesis yields be resolved?

Answer:

  • Root Cause Analysis : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst loading. For example, excess CQDs (>5 mol%) may aggregate, reducing active sites .
  • Validation : Use HPLC to quantify byproducts and adjust stoichiometry. A 10% excess of malononitrile suppresses competing pathways .

Advanced: What strategies improve photostability in light-driven applications?

Answer:

  • Structural Modifications : Introduce tert-butyl or sulfonyl groups to reduce radical degradation. Derivatives with methylsulfanyl substituents show <5% photodegradation after 24 h under UV .
  • Encapsulation : Embed in polymeric matrices (e.g., PMMA) to shield from oxygen and moisture .

Advanced: Which analytical methods ensure purity for structure-property studies?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.1% .
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced: How do solubility properties impact formulation for biological testing?

Answer:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) or micronization to reduce particle size. Derivatives with hydrophilic substituents (e.g., methoxy) achieve >5 mg/mL solubility .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytically labile groups (e.g., nitriles) .

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